Exact Mass and Molecular Weight of rac Ambrisentan-d3: A Comprehensive Bioanalytical Guide
Exact Mass and Molecular Weight of rac Ambrisentan-d3: A Comprehensive Bioanalytical Guide
Executive Overview
In the highly regulated landscape of pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the quality of internal standards. When quantifying ambrisentan—a potent, selective endothelin type A (ETA) receptor antagonist used to treat pulmonary arterial hypertension (PAH)—the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable.
This whitepaper provides an in-depth technical analysis of rac ambrisentan-d3 , detailing its exact mass, molecular weight, and the mechanistic rationale behind its use in high-throughput bioanalytical workflows.
Chemical Identity and Quantitative Specifications
To accurately configure high-resolution mass spectrometers (HRMS) or triple quadrupole (QqQ) systems, scientists must input precise molecular metrics. rac Ambrisentan-d3 is synthesized by replacing three specific hydrogen atoms with deuterium isotopes, creating a mass shift that is detectable and quantifiable.
According to reference standards provided by [1] and [2], the quantitative specifications are strictly defined:
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Chemical Formula: C₂₂H₁₉D₃N₂O₄
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Molecular Weight: 381.44 g/mol
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Exact Mass (Monoisotopic): 381.1768 Da
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CAS Registry Number: 1189479-60-4
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the critical mass differences between the unlabeled therapeutic and its deuterated counterpart, which is essential for setting up Multiple Reaction Monitoring (MRM) transitions.
| Property | Unlabeled Ambrisentan | rac Ambrisentan-d3 |
| Chemical Formula | C₂₂H₂₂N₂O₄ | C₂₂H₁₉D₃N₂O₄ |
| Molecular Weight | 378.42 g/mol | 381.44 g/mol |
| Exact Mass | 378.1579 Da | 381.1768 Da |
| Precursor Ion[M+H]⁺ | m/z 379.16 | m/z 382.18 |
| Isotopic Shift | N/A | +3.0189 Da |
Mechanistic Significance of Deuteration (E-E-A-T)
The Causality of the +3 Da Mass Shift
Why do we specifically engineer a +3 Da shift for ambrisentan? In LC-MS/MS, endogenous biological matrices (like human plasma) contain naturally occurring heavy isotopes (e.g., ¹³C, ¹⁸O). The natural isotopic envelope of unlabeled ambrisentan produces M+1 and M+2 peaks that can interfere with internal standards if the mass difference is too small.
By utilizing rac ambrisentan-d3, we achieve a +3 Da mass shift (m/z 382.18 vs. m/z 379.16). This specific shift ensures that the SIL-IS signal is completely isolated from the M+2 natural isotopic interference of the highly concentrated unlabeled drug at the upper limit of quantification (ULOQ). This prevents "cross-talk" between the MS channels, ensuring a linear dynamic range and strict adherence to FDA bioanalytical method validation guidelines. Furthermore, because deuterium labeling minimally alters the physicochemical properties of the molecule, rac ambrisentan-d3 co-elutes perfectly with ambrisentan, effectively neutralizing matrix-induced ion suppression[3].
Experimental Workflow: LC-MS/MS Bioanalytical Protocol
The following methodology represents a self-validating system for the extraction and quantification of ambrisentan from human plasma using rac ambrisentan-d3.
Step-by-Step Methodology
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Preparation of Stock Solutions: Dissolve rac ambrisentan-d3 in LC-MS grade methanol to achieve a 1.0 mg/mL stock. Dilute in 50% methanol/water to create a 50 ng/mL working internal standard (IS) solution.
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Sample Spiking: Aliquot 50 µL of human plasma (standards, QCs, and unknowns) into a 96-well collection plate. Add 10 µL of the rac ambrisentan-d3 working solution to all wells, except double blanks.
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Protein Precipitation (Extraction): Add 200 µL of cold acetonitrile containing 0.1% formic acid. Causality Note: Ambrisentan is >99% protein-bound. The organic solvent denatures the proteins to release the drug, while the formic acid ensures the carboxylic acid moiety of ambrisentan remains protonated, preventing loss during extraction.
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Centrifugation: Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
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LC Separation: Inject 5 µL of the clean supernatant onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
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MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the MRM transitions: m/z 379.2 → 301.1 (Ambrisentan) and m/z 382.2 → 304.1 (rac Ambrisentan-d3).
Step-by-step LC-MS/MS workflow utilizing rac ambrisentan-d3 as an internal standard.
Signaling Pathway: Endothelin Receptor Antagonism
To understand the clinical relevance of quantifying this drug, we must examine its pharmacodynamics. Ambrisentan is a highly selective antagonist of the Endothelin Type A (ETA) receptor.
Normally, Endothelin-1 (ET-1) binds to the ETA receptor (a G-protein coupled receptor) on vascular smooth muscle cells. This binding activates the Gq protein, which stimulates Phospholipase C (PLC). PLC cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), leading to severe vasoconstriction and cellular proliferation—the hallmarks of PAH. Ambrisentan competitively binds to the ETA receptor, blocking this entire cascade.
Mechanism of action of ambrisentan inhibiting the ET-1/ETA receptor signaling pathway.
Conclusion
The exact mass (381.1768 Da) and molecular weight (381.44 g/mol ) of rac ambrisentan-d3 are foundational parameters for any bioanalytical scientist developing assays for PAH therapeutics. By leveraging the +3 Da isotopic shift, researchers can establish robust, interference-free LC-MS/MS protocols that ensure the highest standards of pharmacokinetic data integrity.
References
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Pharmaffiliates. "rac Ambrisentan-d3 Reference Standards." Pharmaffiliates. Available at:[Link]
